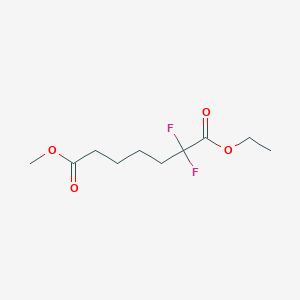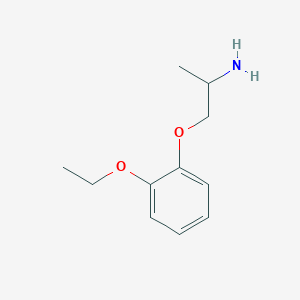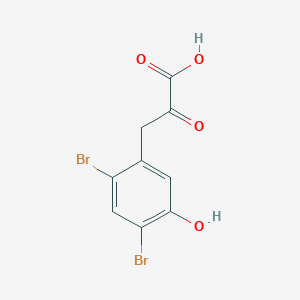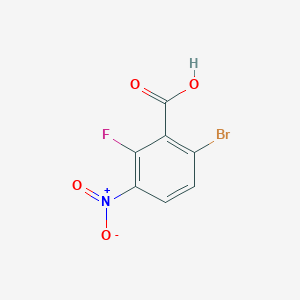![molecular formula C10H11N5 B13695252 1-[4-(1-Imidazolyl)phenyl]guanidine](/img/structure/B13695252.png)
1-[4-(1-Imidazolyl)phenyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1-Imidazolyl)phenyl]guanidine is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Imidazolyl)phenyl]guanidine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent guanidination. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can then be further functionalized .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: 1-[4-(1-Imidazolyl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
1-[4-(1-Imidazolyl)phenyl]guanidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can act as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[4-(1-Imidazolyl)phenyl]guanidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- 1-[4-(hydroxymethyl)phenyl]guanidine
- 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole
Uniqueness: 1-[4-(1-Imidazolyl)phenyl]guanidine is unique due to the presence of both the imidazole and guanidine functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to similar compounds .
属性
分子式 |
C10H11N5 |
|---|---|
分子量 |
201.23 g/mol |
IUPAC 名称 |
2-(4-imidazol-1-ylphenyl)guanidine |
InChI |
InChI=1S/C10H11N5/c11-10(12)14-8-1-3-9(4-2-8)15-6-5-13-7-15/h1-7H,(H4,11,12,14) |
InChI 键 |
FDTZTHGCOFWNSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=C(N)N)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




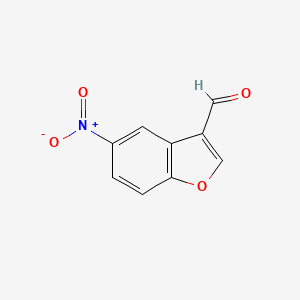
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695197.png)
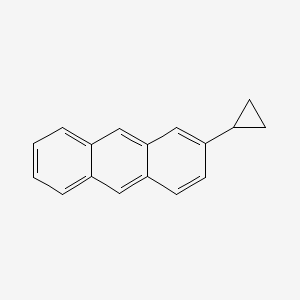
![1-[(1E)-1,3-Butadien-1-Yl]-4-Fluorobenzene](/img/structure/B13695209.png)
